molecular formula C12H14N4O B2768230 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide CAS No. 1474071-10-7

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2768230
CAS No.: 1474071-10-7
M. Wt: 230.271
InChI Key: OUVZPSHGPAEVSR-UHFFFAOYSA-N
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Description

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide (CAS 1474071-10-7) is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to the pyrazole carboxamide class, a scaffold widely recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the carboxamide group is a key functional feature in many bioactive molecules, often contributing to critical interactions with biological targets . Research into pyrazole carboxamide derivatives has demonstrated their potential as inhibitors of crucial enzymes like Phospholipase A2, highlighting their value in developing novel therapeutic agents . Furthermore, structural optimization of related pyrazole derivatives has shown promising trypanocidal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, indicating the potential of this chemical class in anti-parasitic drug discovery . The compound is intended for research and development applications only. Chemical Identifiers • CAS Number : 1474071-10-7 • Molecular Formula : C12H14N4O • Molecular Weight : 230.27 g/mol • SMILES : O=C(C1=C(N)C=NN1C)N(C)C2=CC=CC=C2 This product is for Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-N,2-dimethyl-N-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15(9-6-4-3-5-7-9)12(17)11-10(13)8-14-16(11)2/h3-8H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVZPSHGPAEVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones. One common method includes the reaction of phenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions often involve heating and the use of catalysts to enhance the yield and selectivity of the product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively researched for its potential therapeutic applications:

  • Anti-inflammatory Properties : Studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
  • Anticancer Activity : Research has shown that 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide and its derivatives can inhibit the proliferation of various cancer cell lines. For instance, a study reported IC50 values ranging from 19 nM to 73 nM against lung cancer cell lines .
  • Antimicrobial Efficacy : The compound demonstrates notable activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in some assays .

Organic Synthesis

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide serves as a valuable building block in synthetic chemistry:

  • Synthesis of Heterocycles : It is utilized in the synthesis of more complex heterocyclic compounds, contributing to the development of new pharmaceuticals .
  • Fragment-Based Lead Generation : The compound has been employed in lead generation strategies for drug discovery, particularly as a scaffold for developing inhibitors targeting specific enzymes such as FXIa .

Material Science

The compound is also explored for its applications in material science:

  • Development of New Materials : Its unique chemical properties allow it to be used in creating materials with specific electronic or optical characteristics .

Case Study 1: Anticancer Activity

A comprehensive study evaluated the anticancer properties of various derivatives against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 73 nM, demonstrating the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide exhibited activity against several pathogenic strains. The compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Halogenated Derivatives

Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)

  • Substituents: Chlorine at position 4. Cyano group at position 4. Phenyl groups at positions 1 and N-phenyl.
  • Molecular Formula : C₂₁H₁₅ClN₆O
  • Molecular Weight : 403.1 g/mol (ESI-MS).
  • Key Differences: Chlorine and cyano groups increase molecular weight and lipophilicity compared to the target compound. Melting point: 133–135°C, suggesting higher crystallinity due to halogenation.

Amino-Substituted Derivatives

Example: 5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a)

  • Substituents: Additional phenylamino group at position 3.
  • Molecular Formula : C₁₆H₁₅N₅O
  • Melting point: 247°C, significantly higher than typical alkyl-substituted analogs.

Variations in N-Alkyl/Aryl Groups

Diethyl Substituents

Example: 4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide

  • Substituents :
    • Ethyl groups replace methyl groups on the carboxamide nitrogen.
  • Molecular Formula : C₁₀H₁₄N₆O
  • Molecular Weight : 234.26 g/mol.
  • Key Differences :
    • Ethyl groups increase hydrophobicity and may alter metabolic stability.

Fluoroethyl Substituents

Example: 4-Amino-1-(2-fluoroethyl)-N,N-dimethyl-1H-pyrazole-5-carboxamide

  • Substituents :
    • 2-Fluoroethyl group at position 1.
  • Molecular Formula : C₈H₁₃FN₄O
  • Molecular Weight : 200.217 g/mol.
  • Key Differences :
    • Fluorine’s electronegativity may enhance binding affinity in biological targets.

Table 1. Key Data for Selected Pyrazole-Carboxamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide N,1-Dimethyl, N-phenyl, 4-amino C₆H₁₀N₄O 154.17 Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 4-CN, 1-Ph, 3-Me C₂₁H₁₅ClN₆O 403.1 133–135 68
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) 3-PhNH, 5-amino C₁₆H₁₅N₅O Not reported 247 Not reported
4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide N,1-Diethyl C₁₀H₁₄N₆O 234.26 Not reported Not reported

Structural and Functional Implications

  • Electron-Withdrawing Groups (e.g., Cl, CN) : Increase stability and reactivity but reduce solubility.
  • Amino Groups: Enhance hydrogen bonding, improving interactions with biological targets.
  • Alkyl vs. Aryl Substituents : Aryl groups (e.g., phenyl) contribute to π-π stacking interactions, while alkyl groups (e.g., methyl, ethyl) modulate lipophilicity.

Biological Activity

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with a pyrazole ring that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is C11H14N4OC_{11}H_{14}N_{4}O, featuring a pyrazole ring substituted with an amino group and a dimethyl phenyl moiety. The unique structural characteristics contribute to its biological activity and potential therapeutic applications.

The biological activity of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This is particularly relevant in pathways involving inflammation and cancer progression.
  • Receptor Modulation : It can modulate receptor activities by interacting with specific receptors, influencing signal transduction pathways that regulate cellular responses.

These interactions can lead to changes in biochemical pathways, affecting processes such as cell proliferation, apoptosis, and inflammatory responses.

Biological Activities

Research has demonstrated that 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide exhibits a range of biological activities:

Anticancer Activity

Studies indicate that pyrazole derivatives possess anticancer properties. For instance, compounds related to 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects. Research shows that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential in treating inflammatory diseases .

Antimicrobial Activity

In vitro studies have revealed that 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide exhibits antimicrobial properties against several pathogenic bacteria and fungi. Its efficacy was comparable to standard antibiotics in specific assays .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide, it is useful to compare it with other pyrazole derivatives:

Compound NameStructureBiological Activity
4-Amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrroleStructureAnticancer, anti-inflammatory
3-(p-N,N-dimethylaminophenyl)-pyrazoleStructureAntibacterial, analgesic
4-Amino-N-methylpyrazoleStructureAntidepressant, neuroprotective

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anticancer Efficacy : A study focused on the synthesis of pyrazole derivatives demonstrated significant antiproliferative effects against breast cancer cells. The compound was found to induce apoptosis through caspase activation .
  • Anti-inflammatory Mechanisms : Research highlighted the ability of related compounds to inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-5-carboxamide showed promising results against Gram-positive and Gram-negative bacteria .

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